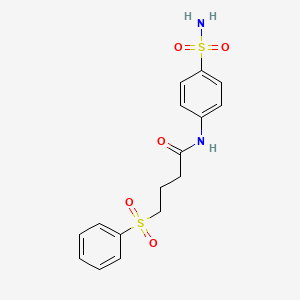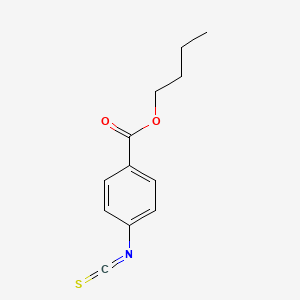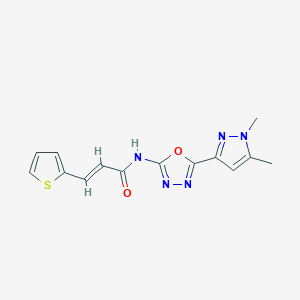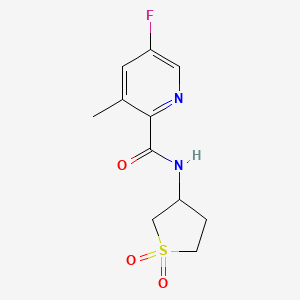
N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a dioxo substitution, a fluorinated pyridine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through the reaction of a suitable thiol with an oxidizing agent to introduce the dioxo groups.
Fluorination of Pyridine: The fluorination of the pyridine ring can be achieved using electrophilic fluorinating agents such as Selectfluor.
Coupling Reaction: The final step involves coupling the fluorinated pyridine with the thiolane derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes selecting appropriate solvents, reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, while the thiolane ring may participate in redox reactions. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity.
類似化合物との比較
Similar Compounds
N-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide: Used in various chemical syntheses.
N’-(1,1-dioxothiolan-3-yl)benzohydrazide: Studied for its potential biological activities.
Uniqueness
N-(1,1-Dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide is unique due to the combination of a fluorinated pyridine ring and a dioxothiolan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-fluoro-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-7-4-8(12)5-13-10(7)11(15)14-9-2-3-18(16,17)6-9/h4-5,9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVYFWVXFAZZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2CCS(=O)(=O)C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
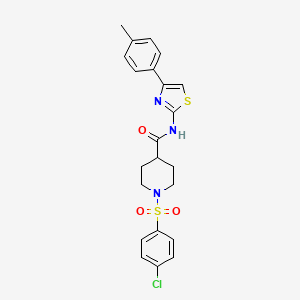
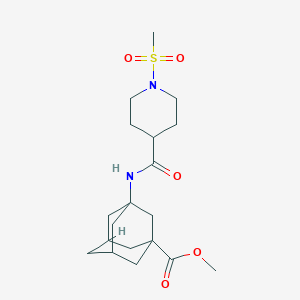
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
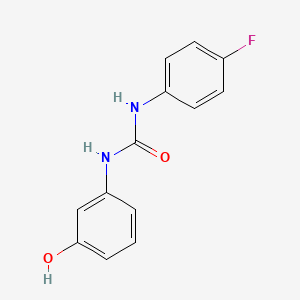
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![ethyl 5-(2-ethoxynaphthalene-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
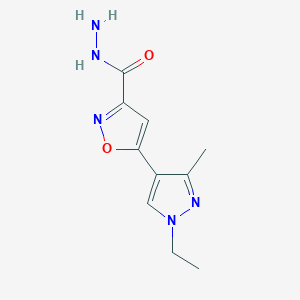
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
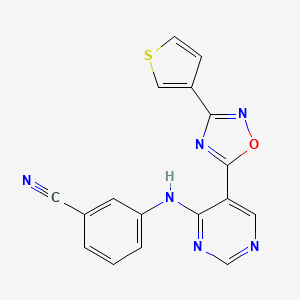
![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)
